molecular formula C7H8 B099906 Toluene-3,5-D2 CAS No. 16954-38-4

Toluene-3,5-D2

Cat. No.: B099906
CAS No.: 16954-38-4
M. Wt: 94.15 g/mol
InChI Key: YXFVVABEGXRONW-NMQOAUCRSA-N
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Description

Toluene-3,5-D2, also known as this compound, is a useful research compound. Its molecular formula is C7H8 and its molecular weight is 94.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

In the realm of food engineering, medicine, and pharmacy, antioxidants play a crucial role, prompting significant interest in developing reliable tests for determining antioxidant activity. The study by Munteanu and Apetrei (2021) reviews critical tests for assessing antioxidant capacity, including ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, as well as electron transfer tests like CUPRAC and FRAP. These methods, pivotal in analyzing the antioxidant capacity of complex samples, could be applicable for studying derivatives of benzene like "1,3-Dideuterio-5-methylbenzene" in understanding their potential antioxidant properties or in synthesizing new antioxidant compounds (Munteanu & Apetrei, 2021).

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are at the forefront of research for treating recalcitrant compounds in the environment, such as pharmaceuticals and persistent organic pollutants. Qutob et al. (2022) provide a comprehensive review of AOPs in degrading acetaminophen, revealing various by-products, biotoxicity, and degradation pathways. This study underscores the importance of understanding chemical degradation pathways and the environmental impact of by-products, relevant to substances like "1,3-Dideuterio-5-methylbenzene" when considering their breakdown products and potential environmental effects (Qutob et al., 2022).

Applications in Sensing and Material Science

Research into luminescent micelles for sensing applications, as reviewed by Paria et al. (2022), highlights the development of nanostructured materials capable of detecting hazardous substances. Such materials, constructed from amphiphilic micelles with luminescent tags, serve as efficient probes for various analytes, including explosives and pollutants. The methodologies and insights from this review could inform research on "1,3-Dideuterio-5-methylbenzene" by exploring its incorporation into nanostructured materials for sensing applications, leveraging its unique chemical properties for enhanced detection capabilities (Paria et al., 2022).

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 1,3-Dideuterio-5-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and behavior . At higher doses, 1,3-Dideuterio-5-methylbenzene can induce significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, including increased cell death and tissue damage . These dosage effects underscore the importance of careful dose optimization in experimental studies involving animal models.

Metabolic Pathways

1,3-Dideuterio-5-methylbenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound’s deuterium substitution can influence metabolic flux and the levels of intermediate metabolites . For example, 1,3-Dideuterio-5-methylbenzene may be metabolized through pathways involving cytochrome P450 enzymes, leading to the formation of reactive intermediates and subsequent biochemical reactions . These metabolic pathways highlight the compound’s potential in modulating cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of 1,3-Dideuterio-5-methylbenzene within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound may be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . Additionally, 1,3-Dideuterio-5-methylbenzene can bind to proteins that facilitate its distribution within tissues, influencing its localization and activity . These transport and distribution properties are crucial for understanding the compound’s effects on cellular function and behavior.

Subcellular Localization

1,3-Dideuterio-5-methylbenzene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, 1,3-Dideuterio-5-methylbenzene may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can affect gene expression and cell signaling pathways . Understanding the subcellular localization of 1,3-Dideuterio-5-methylbenzene is essential for elucidating its biochemical and cellular effects.

Properties

IUPAC Name

1,3-dideuterio-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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